

N,N-Dimethylphenethylamine vs. Amphetamine: A Comparative Pharmacological and Toxicological Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylphenethylamine*

Cat. No.: *B073034*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **N,N-Dimethylphenethylamine** (N,N-DMPEA) and amphetamine, focusing on their pharmacological, toxicological, and pharmacokinetic profiles. The information is compiled from peer-reviewed scientific literature to support research and drug development activities.

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) and amphetamine are both substituted phenethylamines with distinct pharmacological properties. Amphetamine is a well-characterized central nervous system (CNS) stimulant, widely known for its therapeutic use in Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1] Its mechanism of action primarily involves the release and reuptake inhibition of dopamine and norepinephrine.[2] N,N-DMPEA, on the other hand, is a less studied compound found in some workout and bodybuilding supplements.[3] It is reported to act as an agonist at the trace amine-associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase B (MAO-B).[3][4] This guide presents a comparative analysis of these two compounds based on available experimental data.

Pharmacodynamics: Receptor and Transporter Interactions

The primary pharmacological effects of N,N-DMPEA and amphetamine are dictated by their interactions with various receptors and transporters in the CNS.

Receptor and Transporter Binding and Functional Activity

Amphetamine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).^[5] In contrast, quantitative data on the binding affinities (K_i) of N,N-DMPEA for these monoamine transporters are not readily available in the current scientific literature.

N,N-DMPEA has been identified as an agonist at the human trace amine-associated receptor 1 (TAAR1) and several adrenergic receptors.^{[4][6]} Amphetamine is also known to be a TAAR1 agonist.^[7]

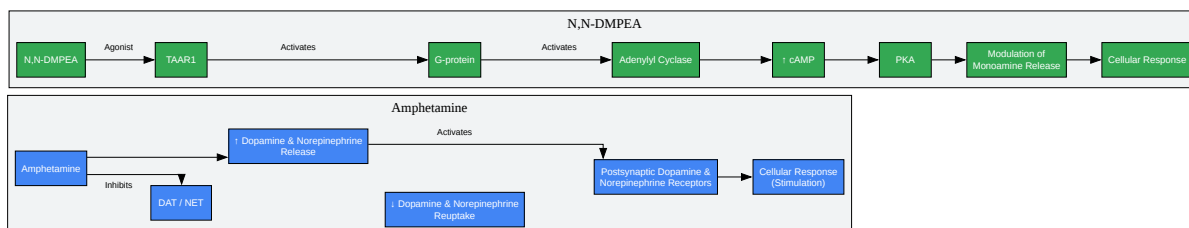
Table 1: In Vitro Receptor and Transporter Activity of N,N-DMPEA and Amphetamine

Compound	Target	Species	Assay Type	Value	Unit	Reference
N,N-DMPEA	hTAAR1	Human	Agonist Activity (EC50)	21	μM	[4] [6]
hADRα1B	Human	Agonist Activity (EC50)	5.7	μM	[6]	
hADRα1D	Human	Agonist Activity (EC50)	8.4	μM	[6]	
Amphetamine	hDAT	Human	Inhibition (Ki)	~0.6	μM	[5]
hNET	Human	Inhibition (Ki)	0.07 - 0.1	μM	[5]	
hSERT	Human	Inhibition (Ki)	20 - 40	μM	[5]	
rTAAR1	Rat	Agonist Activity (EC50)	Micromolar range	μM	[7]	

Note: "h" denotes human and "r" denotes rat.

Signaling Pathways

The distinct mechanisms of action of N,N-DMPEA and amphetamine result in different downstream signaling cascades. Amphetamine's primary action of increasing synaptic dopamine and norepinephrine leads to the activation of their respective signaling pathways. N,N-DMPEA's agonism at TAAR1 suggests a modulatory role on monoaminergic systems.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathways for Amphetamine and N,N-DMPEA.

In Vivo Effects: A Comparative Overview

Direct comparative in vivo studies of N,N-DMPEA and amphetamine are limited. However, data on the cardiovascular and locomotor effects of amphetamine in animal models are well-documented.

Cardiovascular Effects

Amphetamine is known to cause dose-dependent increases in blood pressure and heart rate. [8]

Table 2: In Vivo Cardiovascular Effects of Amphetamine in Rats

Compound	Effect	Dose	Value (ED50)	Unit	Reference
Amphetamine	Increase in Blood Pressure	0.1 - 3.0 mg/kg, s.c.	0.31	mg/kg	[8]

Note: Data for N,N-DMPEA is not currently available in the peer-reviewed literature.

Locomotor Activity

Amphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[8]

Table 3: In Vivo Locomotor Effects of Amphetamine in Rats

Compound	Effect	Dose	Observation	Reference
Amphetamine	Increased Locomotor Activity	0.1 - 3.0 mg/kg, s.c.	Dose-dependent increase	[8]

Note: Quantitative data such as ED50 for locomotor activity and comparative data for N,N-DMPEA are not currently available in the peer-reviewed literature.

Pharmacokinetics

The pharmacokinetic profiles of amphetamine and related stimulants have been extensively studied. Information on N,N-DMPEA is less comprehensive.

Table 4: Comparative Pharmacokinetic Parameters

Parameter	N,N-DMPEA	Amphetamine	Reference
Oral Bioavailability	Data not available	Good	[9]
Volume of Distribution	Data not available	~4 L/kg	[9]
Plasma Protein Binding	Data not available	< 20%	[9]
Elimination Half-life	Data not available	6 - 12 hours	[9]
Metabolism	MAO-B, CYP2D6	Hepatic (extensive)	[3][9]

Experimental Protocols

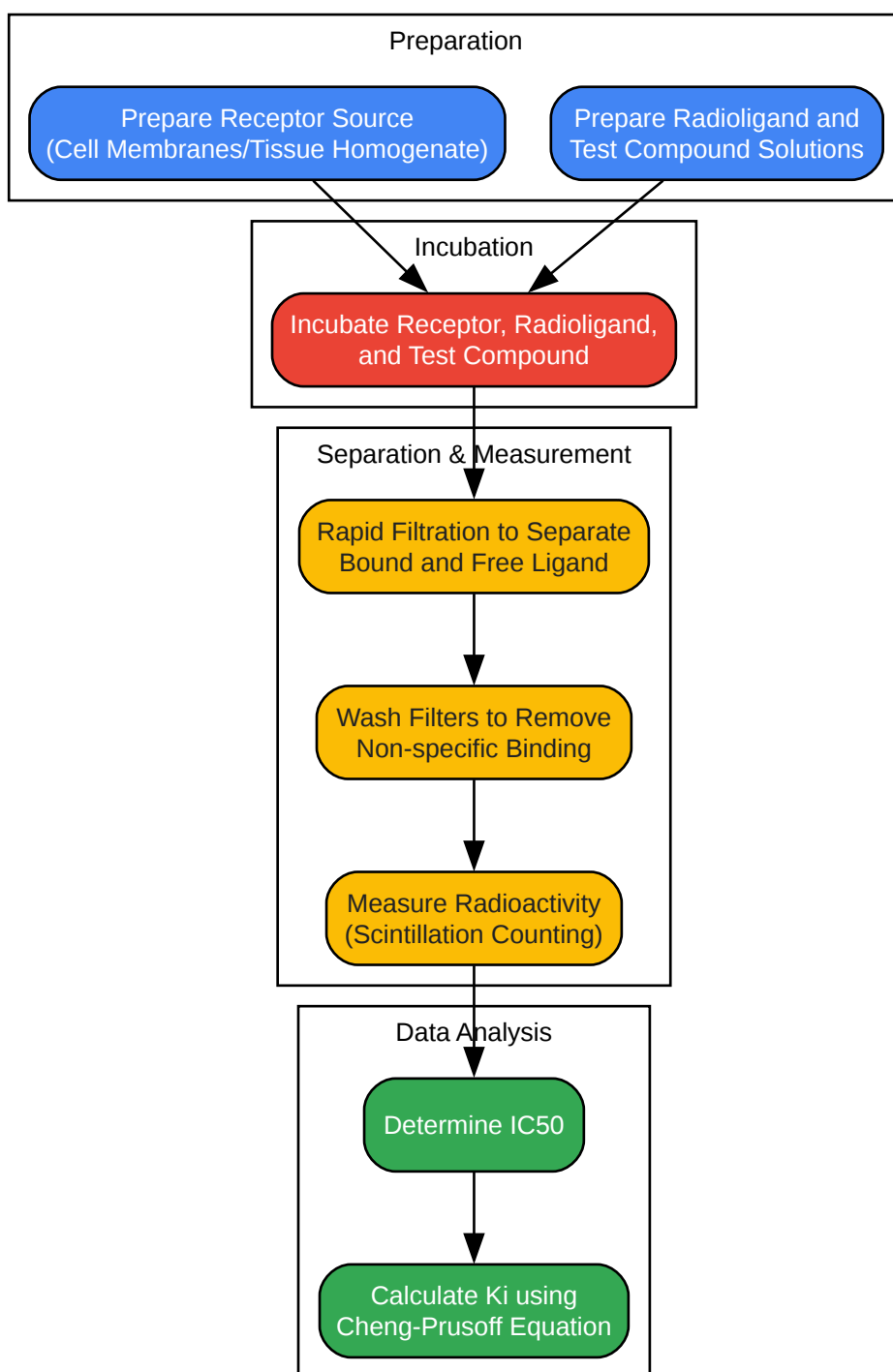
In Vitro Receptor Binding Assay (Competitive)

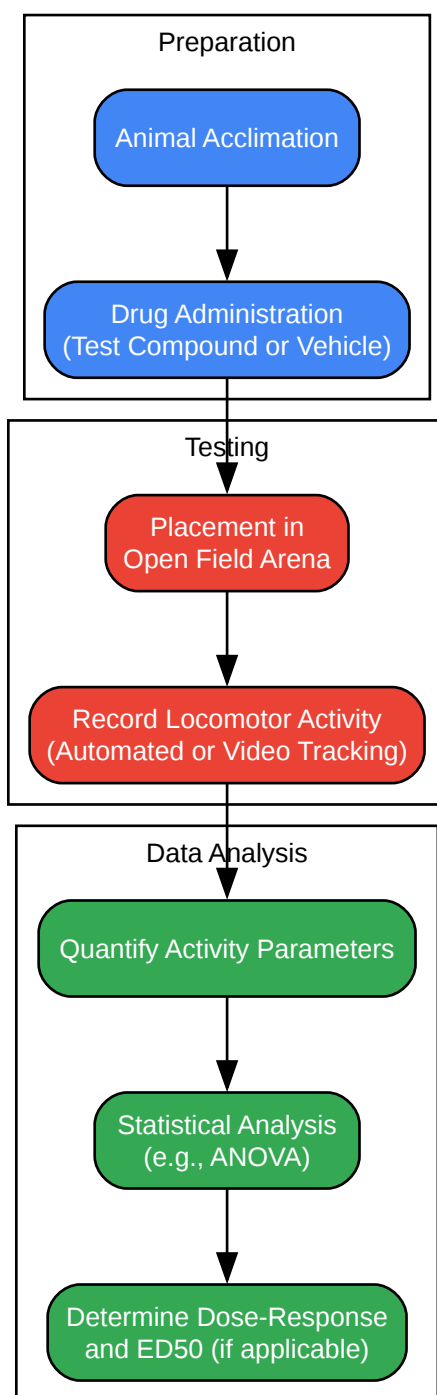
Objective: To determine the binding affinity (K_i) of a test compound for a specific receptor.

Methodology:

- Preparation of Materials:
 - Receptor source: Cell membranes from cell lines expressing the target receptor or tissue homogenates.
 - Radioligand: A specific radiolabeled ligand for the target receptor.
 - Test compound (unlabeled).
 - Incubation buffer.
 - Wash buffer.
 - Glass fiber filters.
 - Scintillation cocktail and counter.
- Assay Procedure:
 - A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the incubation buffer.
 - Incubation is carried out at a specific temperature for a defined period to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
 - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The K_i value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amphetamine-induced locomotion and gene expression are altered in BDNF heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amphetamine-like Neurochemical and Cardiovascular Effects of α -Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N,N-Dimethylphenethylamine vs. Amphetamine: A Comparative Pharmacological and Toxicological Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073034#n-n-dimethylphenethylamine-vs-amphetamine-a-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com